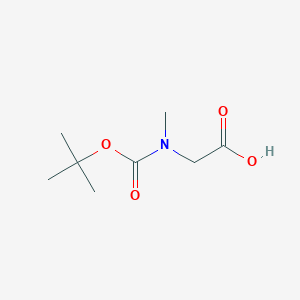

Boc-Sar-OH

説明

The exact mass of the compound Glycine, N-[(1,1-dimethylethoxy)carbonyl]-N-methyl- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO4/c1-8(2,3)13-7(12)9(4)5-6(10)11/h5H2,1-4H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRXIMPFOTQVOHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9065603 | |

| Record name | Glycine, N-[(1,1-dimethylethoxy)carbonyl]-N-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9065603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13734-36-6 | |

| Record name | [(tert-Butoxycarbonyl)(methyl)amino]acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13734-36-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glycine, N-((1,1-dimethylethoxy)carbonyl)-N-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013734366 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycine, N-[(1,1-dimethylethoxy)carbonyl]-N-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Glycine, N-[(1,1-dimethylethoxy)carbonyl]-N-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9065603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[(1,1-dimethylethoxy)carbonyl]sarcosine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.900 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Boc-Sar-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of N-tert-butoxycarbonyl-sarcosine (Boc-Sar-OH), a crucial building block in synthetic organic chemistry, particularly in the realm of peptide synthesis and drug discovery. This document details its structural characteristics, physicochemical parameters, reactivity, and provides established experimental protocols for its synthesis, purification, and application.

Core Chemical Properties

This compound, with the CAS number 13734-36-6, is a derivative of sarcosine (B1681465) (N-methylglycine) where the amino group is protected by a tert-butoxycarbonyl (Boc) group.[1][2][3] This protecting group imparts specific solubility characteristics and allows for controlled reactions in peptide synthesis.[4]

Physicochemical Data

The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | References |

| Molecular Formula | C₈H₁₅NO₄ | [2][3] |

| Molecular Weight | 189.21 g/mol | [2][3] |

| Melting Point | 88-90 °C | [2][5] |

| Appearance | White to light yellow crystalline powder | [6][7] |

| pKa | 4.03 ± 0.10 (Predicted) | [2] |

| Solubility | Soluble in Dichloromethane (B109758), Chloroform (B151607), Ethyl Acetate, Dimethylformamide (DMF), and Dimethyl sulfoxide (B87167) (DMSO). Sparingly soluble in Methanol and has limited solubility in water. | [2][8] |

| Storage Temperature | 2-8°C, Hygroscopic | [2][5] |

Spectroscopic Data

The structural integrity of this compound can be confirmed through various spectroscopic methods.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet around 1.4 ppm), the N-methyl group (a singlet), and the α-methylene protons (a singlet).

-

¹³C NMR : The carbon NMR spectrum will display distinct peaks for the carbonyl carbons of the Boc and carboxylic acid groups, the quaternary carbon and methyl carbons of the tert-butyl group, the N-methyl carbon, and the α-carbon.[9][10]

-

-

Infrared (IR) Spectroscopy : The IR spectrum of this compound exhibits characteristic absorption bands. These include N-H stretching vibrations, C=O stretching from the carbamate (B1207046) and carboxylic acid groups, and C-H stretching from the alkyl groups. The NIST WebBook provides a reference gas-phase IR spectrum for t-Boc-sarcosine.[11][12]

Reactivity and Chemical Behavior

The chemical reactivity of this compound is primarily dictated by the Boc-protecting group and the carboxylic acid functionality.

Boc Group Protection and Deprotection

The tert-butoxycarbonyl (Boc) group is a widely used amine protecting group in organic synthesis, particularly in solid-phase peptide synthesis (SPPS).[13][14]

-

Protection : The Boc group is introduced by reacting sarcosine with di-tert-butyl dicarbonate (B1257347) (Boc₂O). The reaction proceeds via nucleophilic attack of the amine on a carbonyl carbon of Boc₂O.[8][15]

-

Deprotection : The Boc group is labile under acidic conditions.[16] It is readily cleaved using moderately strong acids like trifluoroacetic acid (TFA), typically in a solvent such as dichloromethane (DCM).[17][18] This deprotection step is fundamental in Boc-based SPPS to expose the amine for subsequent amino acid coupling.[16] The mechanism involves protonation of the Boc group, leading to the formation of a stable tert-butyl cation and carbamic acid, which then decarboxylates.[13]

Peptide Bond Formation

The carboxylic acid group of this compound is activated to facilitate the formation of a peptide bond with the free amino group of another amino acid or a growing peptide chain. This activation is typically achieved using coupling reagents such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or DIC (N,N'-diisopropylcarbodiimide) in the presence of an activator like HOBt (Hydroxybenzotriazole).[19][20]

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Synthesis of this compound

This protocol describes a common method for the synthesis of this compound from sarcosine.

Materials:

-

Sarcosine (N-methylglycine)

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Sodium hydroxide (B78521) (NaOH)

-

Dioxane

-

Water

-

1N Hydrochloric acid (HCl)

-

Chloroform

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

Dissolve N-methylglycine (e.g., 593 mg) in a mixture of dioxane (10 mL) and water (6 mL).[6]

-

Slowly add a solution of sodium hydroxide (e.g., 1.2 g in water) to the mixture.[6]

-

Cool the mixture to 0°C in an ice bath.[6]

-

Slowly add a solution of di-tert-butyl dicarbonate (e.g., 1.73 g) dissolved in dioxane (2 mL).[6]

-

Stir the mixture at room temperature for 16 hours.[6]

-

Evaporate the dioxane under reduced pressure.[6]

-

Acidify the remaining aqueous layer to a pH of approximately 3 with 1N HCl.[6]

-

Extract the aqueous layer with chloroform (3x).[6]

-

Combine the organic layers and wash with water and then brine.[6]

-

Dry the organic layer over anhydrous sodium sulfate.[6]

-

Filter the mixture and concentrate the filtrate under reduced pressure to yield the this compound product.[6]

Purification by Recrystallization

This compound, if obtained as an oil or impure solid, can be purified by recrystallization.

General Procedure:

-

Dissolve the crude this compound in a minimal amount of a suitable hot solvent or solvent mixture (e.g., ethyl acetate/hexanes). The ideal solvent is one in which the compound is highly soluble at high temperatures and poorly soluble at low temperatures.[21][22]

-

If the solution is colored, activated carbon can be added to the hot solution to remove colored impurities.[21]

-

Hot filter the solution to remove any insoluble impurities or activated carbon.[21]

-

Allow the filtrate to cool slowly to room temperature to promote the formation of large crystals.[21]

-

Further cool the solution in an ice bath to maximize crystal yield.[21]

-

Collect the crystals by vacuum filtration using a Büchner funnel.[21]

-

Wash the crystals with a small amount of cold solvent.[22]

-

Dry the purified crystals under vacuum.[21] A patent describes a method of obtaining crystalline Boc-amino acids from an oily residue by adding seed crystals and pulping with a weak polar solvent.[23][24]

Boc Solid-Phase Peptide Synthesis (SPPS) of a Dipeptide

This protocol outlines the incorporation of this compound into a dipeptide on a solid support.

Materials:

-

Pre-loaded resin (e.g., Merrifield or PAM resin with the first amino acid attached)

-

This compound

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIEA)

-

N,N-Dimethylformamide (DMF)

-

Coupling reagent (e.g., HBTU)

-

Activator (e.g., HOBt)

Procedure:

-

Resin Swelling: Swell the resin in DCM in a reaction vessel for at least 30 minutes.[25]

-

Boc Deprotection:

-

Neutralization:

-

Amino Acid Coupling:

-

In a separate vessel, dissolve this compound (2-4 equivalents), HBTU (2-4 equivalents), and HOBt (2-4 equivalents) in a minimal amount of DMF.[20]

-

Add DIEA (4-8 equivalents) to the activation mixture.[20]

-

Immediately add the activated amino acid solution to the neutralized resin.[20]

-

Agitate the reaction mixture for 1-2 hours at room temperature.[20]

-

-

Washing: Wash the resin thoroughly with DMF and then DCM to remove excess reagents and byproducts.

-

Confirmation of Coupling: A qualitative ninhydrin (B49086) (Kaiser) test can be performed to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.[20]

HPLC Analysis of Peptides Containing this compound

System and Conditions:

-

System: Standard analytical HPLC with a UV detector.[26]

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[26]

-

Mobile Phase A: 0.1% TFA in HPLC-grade water.[26]

-

Mobile Phase B: 0.1% TFA in acetonitrile.[26]

-

Gradient: A linear gradient, for example, from 5% to 65% Mobile Phase B over 30 minutes. This may need to be optimized.[26]

-

Flow Rate: 1.0 mL/min.[26]

-

Detection: UV absorbance at 214 nm and 280 nm.[26]

Visualizing Chemical Processes

The following diagrams, generated using Graphviz (DOT language), illustrate key chemical workflows involving this compound.

Caption: Synthesis of this compound.

References

- 1. This compound, 13734-36-6, Unusual Amino Acids, P3 BioSystems [p3bio.com]

- 2. This compound | 13734-36-6 [chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. chemimpex.com [chemimpex.com]

- 5. This compound = 99.0 T 13734-36-6 [sigmaaldrich.com]

- 6. Page loading... [guidechem.com]

- 7. This compound | 13734-36-6 | TCI AMERICA [tcichemicals.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

- 10. Boc-Hyp-OH(13726-69-7) 13C NMR spectrum [chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. t-Boc-sarcosine [webbook.nist.gov]

- 13. jk-sci.com [jk-sci.com]

- 14. BOC Protection and Deprotection [bzchemicals.com]

- 15. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]

- 16. peptide.com [peptide.com]

- 17. chempep.com [chempep.com]

- 18. benchchem.com [benchchem.com]

- 19. rsc.org [rsc.org]

- 20. benchchem.com [benchchem.com]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. mt.com [mt.com]

- 23. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]

- 24. Crystallization method of Boc-amino acid - Eureka | Patsnap [eureka.patsnap.com]

- 25. benchchem.com [benchchem.com]

- 26. benchchem.com [benchchem.com]

Boc-Sar-OH CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-tert-butyloxycarbonyl-sarcosine (Boc-Sar-OH), a crucial building block in modern peptide synthesis. It details its chemical properties, experimental protocols for its application in solid-phase peptide synthesis (SPPS), and its role in the synthesis of biologically active peptides.

Core Properties of this compound

This compound, also known as Boc-N-methylglycine, is a derivative of the N-methylated amino acid sarcosine (B1681465), protected at the amino group with a tert-butyloxycarbonyl (Boc) group. This protecting group is acid-labile, making it a cornerstone of the Boc/Bzl strategy in solid-phase peptide synthesis.[1] The incorporation of N-methylated amino acids like sarcosine into peptide chains is a key strategy to enhance metabolic stability and membrane permeability of peptide-based therapeutics.[2]

Quantitative Data Summary

| Property | Value | References |

| CAS Number | 13734-36-6 | [3][4][5][6] |

| Molecular Weight | 189.21 g/mol | [3][4][6] |

| Molecular Formula | C₈H₁₅NO₄ | [4][5] |

| Linear Formula | (CH₃)₃COCON(CH₃)CH₂COOH | [3] |

Application in Peptide Synthesis

This compound is primarily utilized in Boc-strategy solid-phase peptide synthesis (SPPS). The general workflow involves the sequential addition of amino acids to a growing peptide chain that is anchored to an insoluble resin support.[1] The cycle of deprotection of the N-terminal Boc group and coupling of the next Boc-protected amino acid is repeated until the desired sequence is assembled.[7][8]

Experimental Workflow: Boc-SPPS Cycle

The following diagram illustrates the fundamental cycle of solid-phase peptide synthesis using the Boc protection strategy.

Caption: General workflow for a single cycle of Boc-strategy solid-phase peptide synthesis (SPPS).

Detailed Experimental Protocols

Protocol 1: Boc Group Deprotection

The removal of the N-terminal Boc protecting group is achieved with a moderately strong acid, typically trifluoroacetic acid (TFA).

Materials:

-

Boc-protected peptide-resin

-

Dichloromethane (DCM), peptide synthesis grade

-

Trifluoroacetic acid (TFA)[9]

-

Isopropanol (IPA)

-

N,N-Diisopropylethylamine (DIEA)

Procedure:

-

Swell the peptide-resin in DCM within the reaction vessel.[7]

-

Treat the resin with a solution of 50% TFA in DCM (v/v) for approximately 5 minutes (pre-wash).[7]

-

Drain the solution and add a fresh 50% TFA/DCM solution. Agitate the mixture for an additional 20-30 minutes to ensure complete deprotection.[7][10]

-

Drain the TFA solution and wash the resin thoroughly with DCM (3-5 times) followed by IPA (2 times) to remove residual acid.[9][10]

-

Neutralize the resulting N-terminal ammonium (B1175870) salt by treating the resin with a 10% solution of DIEA in DCM for 2 minutes. Repeat this neutralization step.[1][11]

-

Wash the resin thoroughly with DCM (3-5 times) to remove excess base and prepare for the coupling step.[11]

Note: When the peptide sequence contains sensitive residues such as Tryptophan (Trp) or Methionine (Met), scavengers like dithiothreitol (B142953) (DTE) (e.g., 0.5%) should be added to the TFA solution to prevent alkylation by the tert-butyl cation byproduct.[1][7]

Protocol 2: Coupling of this compound

Coupling N-methylated amino acids like this compound can be challenging due to steric hindrance. Therefore, potent activating reagents are recommended.

Materials:

-

Deprotected and neutralized peptide-resin

-

This compound

-

Coupling reagent, e.g., HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)[10]

-

N,N-Diisopropylethylamine (DIEA)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

Procedure:

-

Pre-activation: In a separate vessel, dissolve this compound (3-4 equivalents relative to resin substitution) and an equivalent amount of HBTU or HATU in DMF.[10][11]

-

Add DIEA (6-8 equivalents) to the solution to begin the activation. Allow the mixture to pre-activate for 1-5 minutes at room temperature.[10]

-

Coupling: Add the pre-activated this compound solution to the swollen and neutralized peptide-resin in the reaction vessel.

-

Agitate the mixture at room temperature for 1-2 hours. Due to the steric hindrance of N-methylated amino acids, extended coupling times may be necessary.[11]

-

Monitoring: Monitor the reaction's completion using a qualitative test such as the Kaiser (ninhydrin) test. A negative result (yellow or no color change) indicates a complete reaction.

-

Washing: Once coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and then DCM (3-5 times) to remove excess reagents and byproducts.

Case Study: Synthesis and Biological Activity of Clavatustide B

This compound is a key component in the total synthesis of complex, biologically active natural products. A notable example is Clavatustide B, a cyclodepsipeptide.

Synthesis and Activity of Clavatustide B

The synthesis of the linear precursor to Clavatustide B involves a crucial step where this compound is coupled to an amine intermediate using standard peptide coupling reagents.[12] Following the assembly of the linear chain, a final deprotection and macrolactamization (cyclization) step yields the final product.[12]

Clavatustide B has demonstrated significant anti-proliferative activity against various human cancer cell lines, with particular sensitivity noted in HeLa (cervical cancer) cells.[12] While the precise molecular signaling pathway is a subject of ongoing research, the activity of such peptides highlights the importance of incorporating N-methylated residues to generate novel therapeutic candidates.

Caption: Logical relationship showing this compound as a key reagent for Clavatustide B synthesis.

References

- 1. peptide.com [peptide.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound ≥99.0% (T) | Sigma-Aldrich [sigmaaldrich.com]

- 4. scbt.com [scbt.com]

- 5. peptide.com [peptide.com]

- 6. This compound Novabiochem 13734-36-6 [sigmaaldrich.com]

- 7. chempep.com [chempep.com]

- 8. chemistry.du.ac.in [chemistry.du.ac.in]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. First total synthesis of cyclodepsipeptides clavatustide A and B and their enantiomers - RSC Advances (RSC Publishing) [pubs.rsc.org]

A Technical Guide to the Solubility of Boc-Sar-OH in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of N-tert-Butoxycarbonylsarcosine (Boc-Sar-OH), a key building block in peptide synthesis and medicinal chemistry. A thorough understanding of its solubility in various organic solvents is crucial for optimizing reaction conditions, purification protocols, and formulation strategies. This document consolidates available quantitative and qualitative solubility data, presents a detailed experimental protocol for solubility determination, and includes visualizations to guide laboratory workflows.

Core Concepts in this compound Solubility

This compound is an N-protected derivative of sarcosine (B1681465) (N-methylglycine). The presence of the bulky and nonpolar tert-butoxycarbonyl (Boc) group on the nitrogen atom, combined with the polar carboxylic acid moiety, gives the molecule an amphiphilic character. This structure dictates its solubility profile, generally favoring polar aprotic solvents that can effectively solvate both the nonpolar Boc group and the polar carboxylic acid. The principle of "like dissolves like" is fundamental to understanding its behavior in different organic media.

Quantitative and Qualitative Solubility Data

Precise quantitative solubility data for this compound across a wide spectrum of organic solvents is not extensively published in peer-reviewed literature. However, information from technical data sheets and chemical suppliers provides valuable insights. The following table summarizes the available data, primarily at ambient temperature (approximately 20-25°C).

| Solvent | Chemical Class | Quantitative Solubility (mg/mL) | Qualitative Solubility | Source Citation |

| Dimethylformamide (DMF) | Polar Aprotic | ~94.6 | Clearly Soluble | [1] |

| Dichloromethane (DCM) | Halogenated Hydrocarbon | Not specified | Soluble | |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Not specified | Sparingly Soluble | [2][3] |

| Chloroform | Halogenated Hydrocarbon | Not specified | Sparingly Soluble | [2][3] |

| Methanol | Polar Protic | Not specified | Slightly Soluble | [2][3] |

| Water | Polar Protic | Not specified | Limited Solubility |

Note: The quantitative solubility in DMF was calculated based on the observation that 1 mmole of this compound (molecular weight: 189.21 g/mol ) is clearly soluble in 2 mL of the solvent.[1]

Experimental Protocol: Determination of this compound Solubility

For applications requiring precise solubility values, the following gravimetric method is recommended. This protocol is adapted from standard procedures for determining the solubility of amino acid derivatives.[4]

1. Materials and Equipment:

-

This compound (solid)

-

Selected organic solvent (analytical grade)

-

Vials with screw caps

-

Thermostatic shaker or orbital shaker

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm, solvent-compatible)

-

Evaporation dish or pre-weighed container

-

Vacuum oven or nitrogen stream for solvent evaporation

2. Experimental Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a vial. The presence of undissolved solid is essential to ensure saturation at equilibrium.

-

Add a known volume (e.g., 5.0 mL) of the chosen organic solvent to the vial.

-

-

Equilibration:

-

Tightly seal the vial and place it in a thermostatic shaker set to the desired temperature (e.g., 25°C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

-

Sample Withdrawal and Filtration:

-

After equilibration, cease agitation and allow the vial to stand, permitting the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant (e.g., 2.0 mL) using a pipette.

-

Immediately filter the supernatant through a syringe filter into a pre-weighed evaporation dish to remove any undissolved microcrystals.

-

-

Gravimetric Analysis:

-

Evaporate the solvent from the dish. This can be achieved under a gentle stream of nitrogen or by using a vacuum oven at a temperature that will not cause degradation of the this compound.

-

Once the solvent is completely removed, place the dish in a desiccator to cool to room temperature and to ensure all residual moisture is removed.

-

Weigh the evaporation dish containing the dried this compound residue on an analytical balance.

-

3. Calculation and Data Reporting:

-

Calculate the mass of the dissolved this compound:

-

Mass of dissolved solid = (Mass of dish + residue) - (Mass of empty dish)

-

-

Calculate the solubility:

-

Solubility (mg/mL) = Mass of dissolved solid (mg) / Volume of supernatant withdrawn (mL)

-

-

Reporting:

-

Report the solubility in mg/mL or g/100 mL.

-

Always specify the temperature at which the measurement was conducted.

-

It is recommended to perform the experiment in triplicate to ensure accuracy and report the mean value with the standard deviation.

-

Visualizing Experimental and Logical Workflows

To aid researchers, the following diagrams, created using the DOT language, illustrate key processes related to the solubility of this compound.

Caption: Experimental workflow for determining this compound solubility.

Caption: Logical workflow for solvent selection for this compound.

References

An In-depth Technical Guide to the Storage and Handling of Boc-Sar-OH

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential storage and handling conditions for Boc-Sar-OH (N-(tert-Butoxycarbonyl)-N-methylglycine), a common building block in peptide synthesis. Adherence to these guidelines is crucial for maintaining the compound's integrity, ensuring experimental reproducibility, and guaranteeing laboratory safety.

Compound Properties

This compound is a white to light yellow crystalline powder. It is classified as a combustible solid.[1]

| Property | Value |

| CAS Number | 13734-36-6 |

| Molecular Formula | C8H15NO4 |

| Molecular Weight | 189.21 g/mol [1][2] |

| Appearance | White to light yellow powder or crystal |

| Melting Point | 88-92 °C |

| Storage Class | 11 (Combustible Solids)[1] |

Storage Conditions

Proper storage of this compound is critical to prevent its degradation and maintain its purity. The primary concern is the hydrolysis of the acid-labile Boc protecting group.

| Condition | Recommendation | Rationale |

| Temperature (Solid) | 2-8°C is ideal for long-term storage.[1] Some suppliers indicate a broader range of 2-30°C is acceptable.[3] | Cold storage minimizes the rate of potential degradation, maximizing the compound's shelf life. |

| Temperature (Stock Solution) | For solutions, store at -20°C for up to one month or -80°C for up to six months.[4] | Frozen storage significantly slows down the degradation of the compound in solution. |

| Atmosphere | Store in a tightly sealed container under a dry, inert atmosphere (e.g., argon or nitrogen). | Minimizes exposure to atmospheric moisture, which can cause hydrolysis of the Boc group. |

| Light | While not explicitly stated for this compound, it is good practice to store in an opaque or amber container to protect from light, as is common for many organic compounds. | Prevents potential light-induced degradation. |

| Container | Use a well-sealed, appropriate chemical container. Ensure the container is kept upright to prevent leakage. | Prevents contamination and exposure to the environment. |

Handling and Safety Precautions

Safe handling of this compound is essential to prevent exposure and ensure a safe laboratory environment.

3.1 Personal Protective Equipment (PPE)

-

Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[5][6]

-

Hand Protection: Wear compatible chemical-resistant gloves.[1][5]

-

Respiratory Protection: In case of dust formation, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1][5]

-

Body Protection: Wear appropriate protective clothing to prevent skin exposure.[5][6]

3.2 General Handling Guidelines

-

Handle in a well-ventilated area, preferably in a chemical fume hood.[5]

-

Do not ingest or inhale.[5]

-

Wash hands thoroughly after handling.[5]

-

Before opening, allow the container to equilibrate to room temperature to prevent condensation of atmospheric moisture onto the cold powder.[8]

Experimental Protocols

4.1 Preparation of a Stock Solution

This protocol describes the preparation of a stock solution of this compound, a common procedure in a research setting.

-

Equilibration: Remove the this compound container from cold storage and allow it to warm to room temperature before opening. This prevents moisture from condensing on the compound.

-

Weighing: In a chemical fume hood, carefully weigh the desired amount of this compound into a clean, dry container.

-

Dissolution: Add the appropriate solvent (e.g., DMF, which is mentioned as a suitable solvent) to the this compound and mix until fully dissolved.

-

Storage: Store the resulting solution in a tightly sealed container at -20°C or -80°C, depending on the desired storage duration.[4]

Workflow for Safe Handling of this compound

The following diagram illustrates the recommended workflow for the safe handling of this compound from receipt to disposal.

Caption: Workflow for the safe handling of this compound.

References

An In-depth Technical Guide on the Stability and Degradation Pathways of Boc-Sar-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-tert-Butoxycarbonyl-sarcosine (Boc-Sar-OH) is a protected amino acid derivative widely utilized in peptide synthesis and other areas of organic chemistry. The tert-butoxycarbonyl (Boc) protecting group is favored for its stability under a range of conditions and its facile removal under specific acidic conditions.[1] A thorough understanding of the stability profile and degradation pathways of this compound is critical for its effective use in synthesis, for ensuring the purity of resulting peptides and molecules, and for defining appropriate storage and handling conditions.

This technical guide provides a comprehensive overview of the stability of this compound under various stress conditions, including acidic, basic, thermal, and photolytic stress. It details the primary degradation pathways, identifies potential degradation products, and provides exemplary experimental protocols for conducting stability and forced degradation studies.

Chemical Stability Profile

The stability of this compound is intrinsically linked to the chemical properties of the Boc protecting group. The Boc group is a carbamate (B1207046) that is stable to most nucleophiles and bases but is readily cleaved under acidic conditions.[1]

pH Stability

The Boc group of this compound is highly sensitive to acidic conditions. Cleavage occurs via protonation of the carbamate's carbonyl oxygen, which facilitates the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and an unstable carbamic acid intermediate. The carbamic acid rapidly decarboxylates to yield sarcosine (B1681465).[2]

Conversely, this compound exhibits significant stability under neutral and basic conditions. This orthogonality is a key advantage in synthetic strategies where other protecting groups, such as the base-labile Fmoc group, are employed.[1]

Table 1: Summary of pH Stability of this compound

| Condition | pH Range | Stability | Primary Degradation Product(s) |

| Acidic | < 4 | Labile | Sarcosine, Carbon Dioxide, Isobutylene |

| Neutral | 6 - 8 | Stable | - |

| Basic | > 8 | Stable | - |

Note: The rate of degradation under acidic conditions is dependent on the specific acid used, its concentration, temperature, and the solvent system.

Thermal Stability

This compound can undergo thermal degradation, particularly at elevated temperatures. The primary thermal degradation pathway involves the fragmentation of the Boc group to yield sarcosine, isobutylene, and carbon dioxide.[3][4] This process can occur without the need for a catalyst.[4] High temperatures may also pose a risk of racemization if a chiral center were present; however, sarcosine is achiral.[3]

Table 2: Thermal Stability of this compound

| Condition | Temperature Range | Stability | Primary Degradation Product(s) |

| Recommended Storage | 2-8 °C[5] | Stable | - |

| Room Temperature | ~20-25 °C | Generally Stable (short-term) | - |

| Elevated Temperature | > 80 °C | Prone to Degradation | Sarcosine, Isobutylene, Carbon Dioxide |

Photostability

Forced degradation studies are essential to determine the intrinsic photostability of a molecule.[6] While specific photostability data for this compound is not extensively documented in the provided search results, general principles suggest that molecules with chromophores are more susceptible to photodegradation. Although this compound does not contain a strong chromophore, exposure to high-intensity UV or visible light could potentially induce degradation.[7] Photolytic stress can induce photo-oxidation via a free radical mechanism.[8]

Table 3: General Photostability Profile of Boc-Protected Amino Acids

| Condition | Light Source | Potential for Degradation | Potential Degradation Pathways |

| Ambient Light | Indoor lighting | Low | - |

| Forced Photodegradation | UV (e.g., 254 nm) / Visible Light | Possible | Photo-oxidation, fragmentation |

Degradation Pathways

The primary degradation pathway for this compound is the acid-catalyzed cleavage of the Boc protecting group. Other potential degradation routes include thermolysis and, to a lesser extent, photolysis.

Acid-Catalyzed Degradation

This is the most well-characterized degradation pathway for this compound and other Boc-protected amines. The mechanism proceeds as follows:

-

Protonation of the carbonyl oxygen of the Boc group.

-

Cleavage of the O-C(CH₃)₃ bond to form the stable tert-butyl cation and the carbamic acid of sarcosine.

-

The carbamic acid is unstable and rapidly decomposes to sarcosine and carbon dioxide.

-

The tert-butyl cation can be quenched by a nucleophile or eliminate a proton to form isobutylene.

Acid-catalyzed degradation pathway of this compound.

Thermal Degradation

At elevated temperatures, this compound can decompose without the need for an acid catalyst. The likely mechanism involves a concerted fragmentation process.[4][9]

Thermal degradation pathway of this compound.

Experimental Protocols

The following protocols are representative examples for conducting forced degradation studies and for the analysis of this compound stability. These methods should be validated for specific laboratory conditions and instrumentation.

Forced Degradation Studies

Forced degradation studies are performed to identify potential degradation products and to establish the stability-indicating nature of analytical methods.[8][10]

Workflow for forced degradation studies.

a. Acid Hydrolysis:

-

Prepare a solution of this compound (e.g., 1 mg/mL) in 0.1 M hydrochloric acid.[3]

-

Reflux the solution for a specified period (e.g., 4 hours).

-

At various time points, withdraw aliquots, neutralize with a suitable base (e.g., 0.1 M NaOH), and dilute with mobile phase for analysis.

b. Base Hydrolysis:

-

Prepare a solution of this compound (e.g., 1 mg/mL) in 0.1 M sodium hydroxide.[3]

-

Reflux the solution for a specified period (e.g., 4 hours).

-

At various time points, withdraw aliquots, neutralize with a suitable acid (e.g., 0.1 M HCl), and dilute with mobile phase for analysis.

c. Oxidative Degradation:

-

Prepare a solution of this compound (e.g., 1 mg/mL) in 3% hydrogen peroxide.[3]

-

Keep the solution at room temperature for a specified period (e.g., 24 hours).

-

At various time points, withdraw aliquots and dilute with mobile phase for analysis.

d. Thermal Degradation:

-

Place a known amount of solid this compound in a controlled temperature oven (e.g., at 105 °C).[3]

-

After a specified period (e.g., 24 hours), remove the sample, allow it to cool, and dissolve in a suitable solvent for analysis.

e. Photodegradation:

-

Prepare a solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., water:acetonitrile 1:1) in a quartz cuvette or other transparent container.

-

Expose the solution to a calibrated light source providing both UV and visible output for a specified duration (e.g., as per ICH Q1B guidelines).[6][8]

-

A control sample should be kept in the dark under the same temperature conditions.

-

At various time points, withdraw aliquots for analysis.

Stability-Indicating HPLC Method

A stability-indicating method is an analytical procedure that can accurately and precisely measure the active ingredient without interference from degradation products, impurities, or excipients.[11][12]

Table 4: Example of a Stability-Indicating HPLC Method for this compound

| Parameter | Condition |

| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in water |

| Mobile Phase B | 0.1% TFA in acetonitrile |

| Gradient | Linear gradient from 5% to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

Method Validation: The HPLC method should be validated according to ICH guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness. The forced degradation samples are used to prove the specificity of the method by showing that the degradation products are well-resolved from the parent this compound peak.[11][13]

Characterization of Degradation Products

Liquid chromatography-mass spectrometry (LC-MS) is a powerful tool for the identification and characterization of degradation products.[14][15]

LC-MS Analysis:

-

Analyze the stressed samples using an LC-MS system.

-

The mass-to-charge ratio (m/z) of the parent compound and any new peaks can be determined.

-

Tandem mass spectrometry (MS/MS) can be used to fragment the ions and obtain structural information about the degradation products.

Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to provide detailed structural information of isolated degradation products.[16][17]

Storage and Handling

Based on its stability profile, the following storage and handling recommendations are advised for this compound:

-

Storage Temperature: Store in a cool, dry place, typically at 2-8 °C, to minimize thermal degradation.[5]

-

Light Exposure: Store in a light-resistant container to protect from potential photodegradation.

-

Atmosphere: Keep in a tightly sealed container to protect from moisture.

-

Chemical Compatibility: Avoid contact with strong acids, which will cause deprotection.

Conclusion

This compound is a chemically stable compound under neutral and basic conditions, making it a versatile reagent in organic synthesis. Its primary liability is its sensitivity to acidic conditions, which allows for its controlled removal. Thermal and photolytic stress can also induce degradation. A thorough understanding of these stability characteristics and degradation pathways is paramount for researchers and drug development professionals to ensure the integrity of their synthetic processes and the quality of their final products. The implementation of robust stability-indicating analytical methods is essential for monitoring the purity of this compound and for characterizing any potential degradation products.

References

- 1. Boc-Protected Amino Groups [organic-chemistry.org]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Thermal Methods - Wordpress [reagents.acsgcipr.org]

- 5. This compound ≥99.0% (T) | Sigma-Aldrich [sigmaaldrich.com]

- 6. ema.europa.eu [ema.europa.eu]

- 7. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]

- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 9. researchgate.net [researchgate.net]

- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chromatographyonline.com [chromatographyonline.com]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. chromatographyonline.com [chromatographyonline.com]

- 14. researchgate.net [researchgate.net]

- 15. LC-MS based stability-indicating method for studying the degradation of lonidamine under physical and chemical stress conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

The Strategic Incorporation of Boc-Sar-OH in N-Methylated Peptide Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The synthesis of N-methylated peptides represents a critical strategy in modern drug discovery, offering a pathway to enhanced metabolic stability, improved cell permeability, and controlled conformation of peptide therapeutics. The incorporation of N-methylated amino acids, however, presents unique synthetic challenges, primarily due to the steric hindrance at the secondary amine which can impede coupling reactions. Among the toolkit of N-methylated building blocks, Boc-Sar-OH (Boc-sarcosine or Boc-N-methylglycine) is a fundamental component for introducing the simplest N-methylated residue. This technical guide provides a comprehensive overview of the role and application of this compound in N-methylated peptide synthesis, with a focus on the Boc (tert-butyloxycarbonyl) strategy.

Core Concepts: The Role of this compound

This compound is an N-terminally protected derivative of sarcosine (B1681465) (N-methylglycine). The Boc protecting group is acid-labile, making it suitable for the Boc/Bzl (tert-butyloxycarbonyl/benzyl) solid-phase peptide synthesis (SPPS) strategy. In this approach, the temporary Nα-Boc group is removed with a moderately strong acid, such as trifluoroacetic acid (TFA), while the more stable, benzyl-based side-chain protecting groups and the peptide-resin linkage are cleaved at the end of the synthesis with a very strong acid like hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA).[1][2]

The incorporation of sarcosine via this compound can significantly impact the properties of a peptide. N-methylation prevents the formation of hydrogen bonds at the amide nitrogen, which can disrupt secondary structures like α-helices and β-sheets. This conformational effect can be strategically employed to design peptides with specific three-dimensional structures. Furthermore, the presence of the N-methyl group provides steric shielding against proteolytic enzymes, thereby increasing the peptide's in vivo half-life.

Boc vs. Fmoc Strategy for N-Methylated Peptides

The choice between the Boc and the 9-fluorenylmethyloxycarbonyl (Fmoc) strategy for synthesizing N-methylated peptides is a critical decision. While the Fmoc strategy is more common for standard peptide synthesis due to its milder, base-labile deprotection conditions, the Boc strategy often proves advantageous for sequences rich in N-methylated amino acids.[3][4] Peptides with multiple N-methylated residues tend to be more hydrophobic and prone to aggregation. The Boc strategy can mitigate this issue, as the N-terminus remains protonated as a trifluoroacetate (B77799) salt after deprotection, which helps to reduce aggregation and improve solvation.[5][6]

Quantitative Data on Coupling Reagents

The primary challenge in incorporating this compound and other N-methylated amino acids is the reduced nucleophilicity and increased steric bulk of the N-methylated amine, which can lead to incomplete coupling reactions. To overcome this, highly efficient coupling reagents are required. Uronium/aminium-based reagents such as HATU, HBTU, and HCTU are generally more effective than carbodiimides like DIC for these sterically demanding couplings.[7][8][9]

HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is often considered the reagent of choice for coupling N-methylated amino acids due to the formation of a highly reactive OAt-ester intermediate, which leads to faster and more complete reactions with a lower risk of racemization compared to HBTU.[8][9][10]

| Coupling Reagent | Relative Coupling Efficiency for Hindered Amino Acids | Typical Coupling Time for N-Methylated Residues | Risk of Racemization | Key Considerations |

| HATU | Excellent | 15 - 60 minutes | Very Low | Highly efficient, recommended for difficult or sterically hindered couplings like N-methylated amino acids.[7][8][10] |

| HBTU | Very Good | 30 - 120 minutes | Low | A reliable choice, though generally less reactive than HATU for hindered couplings.[7][8][10] |

| HCTU | Very Good | 20 - 90 minutes | Low | Similar in reactivity to HBTU, with reported lower allergenic potential.[9] |

| PyBOP | Good | 60 - 240 minutes | Moderate | A phosphonium-based reagent, effective but can be more prone to side reactions. |

| DIC/HOBt | Moderate | 2 - 8 hours | Moderate | Cost-effective but can be slow and inefficient for sterically hindered couplings.[7] |

Experimental Protocols

The following protocols are generalized for the manual Boc-SPPS of a peptide containing a sarcosine residue using this compound. These should be optimized based on the specific peptide sequence and the scale of the synthesis.

Protocol 1: Standard Boc-SPPS Cycle

This protocol outlines a single cycle of amino acid addition in Boc-SPPS.

Materials:

-

Peptide-resin (e.g., MBHA or Merrifield resin)

-

Dichloromethane (DCM), peptide synthesis grade

-

Trifluoroacetic acid (TFA)

-

N,N-Diisopropylethylamine (DIEA)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Isopropanol (IPA)

-

Boc-protected amino acids

-

Coupling reagent (e.g., HATU)

Procedure:

-

Resin Swelling: Swell the peptide-resin in DCM for 30 minutes in a reaction vessel.

-

Boc Deprotection:

-

Drain the DCM.

-

Add a solution of 50% TFA in DCM to the resin.

-

Agitate for 1-2 minutes, then drain.

-

Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.[11]

-

Drain the TFA solution and wash the resin thoroughly with DCM (3-5 times).

-

-

Neutralization:

-

Wash the resin with IPA (2 times) and then DCM (3 times).

-

Add a 10% solution of DIEA in DCM to the resin and agitate for 5-10 minutes. Repeat this step.[2]

-

Wash the resin with DCM (3-5 times) to remove excess base.

-

-

Coupling: Proceed to Protocol 2 for the coupling of this compound.

-

Washing: After coupling, wash the resin with DMF (3 times) and DCM (3 times) to remove excess reagents and byproducts.

Protocol 2: Coupling of this compound using HATU

This protocol details the coupling of the sterically hindered this compound.

Materials:

-

Deprotected and neutralized peptide-resin

-

This compound

-

HATU

-

DIEA

-

DMF, peptide synthesis grade

Procedure:

-

Activation Solution Preparation: In a separate vessel, dissolve this compound (2-4 equivalents relative to resin substitution) and HATU (1.95-3.9 equivalents) in DMF.

-

Activation: Add DIEA (4-8 equivalents) to the activation solution and mix for 1-2 minutes.[8]

-

Coupling Reaction: Add the activated amino acid solution to the deprotected and neutralized peptide-resin.

-

Reaction Time: Agitate the reaction mixture for 30 minutes to 2 hours at room temperature.

-

Monitoring the Reaction: The completion of the coupling reaction can be monitored using a qualitative test. The Kaiser (ninhydrin) test is commonly used for primary amines, but it is unreliable for the secondary amine of sarcosine. The chloranil (B122849) test is a suitable alternative for detecting secondary amines. A negative test (no color change of the beads) indicates a complete reaction.

-

Recoupling (if necessary): If the coupling is incomplete, drain the reaction solution, wash the resin with DMF, and repeat the coupling step with a freshly prepared activation solution.

Visualizing the Workflow

Boc-SPPS Cycle for this compound Incorporation

Caption: Workflow for a single coupling cycle in Boc-SPPS for the incorporation of this compound.

Activation and Coupling Pathway of this compound

Caption: Activation and coupling pathway of this compound with HATU in SPPS.

Conclusion

This compound is an indispensable reagent for the synthesis of N-methylated peptides using the Boc-SPPS strategy. While the incorporation of this and other N-methylated amino acids is challenging due to steric hindrance, the use of optimized protocols with high-efficiency coupling reagents like HATU can lead to successful synthesis. The Boc strategy offers distinct advantages for hydrophobic and aggregation-prone N-methylated sequences, making it a powerful tool in the arsenal (B13267) of peptide chemists and drug developers. By carefully selecting the synthetic strategy and optimizing coupling conditions, researchers can effectively leverage the benefits of N-methylation to create novel peptide therapeutics with enhanced pharmacological properties.

References

- 1. benchchem.com [benchchem.com]

- 2. peptide.com [peptide.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. peptide.com [peptide.com]

- 6. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. peptide.com [peptide.com]

- 10. benchchem.com [benchchem.com]

- 11. peptide.com [peptide.com]

The Cornerstone of Amine Protection: An In-depth Technical Guide to the Boc Protecting Group

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of organic synthesis, particularly in the realms of peptide synthesis and pharmaceutical development, the strategic use of protecting groups is a fundamental concept that dictates the success of a synthetic route. Among the arsenal (B13267) of amine protecting groups, the tert-butoxycarbonyl (Boc) group stands out as a robust and versatile tool. Its widespread application is a testament to its unique stability profile and the facility of its removal under specific, mild acidic conditions. This technical guide provides a comprehensive exploration of the Boc protecting group, from its core chemical principles to detailed experimental protocols and its strategic implementation in complex synthetic endeavors.

The Chemistry of the Boc Protecting Group: A Tale of Stability and Lability

The tert-butoxycarbonyl (Boc) group is an acid-labile protecting group primarily used to temporarily block the Nα-amino group of amino acids and other amine functionalities.[1] This protection prevents undesirable side reactions during chemical transformations, such as peptide bond formation.[1] The efficacy of the Boc group is rooted in its stability under a wide range of conditions, including basic and nucleophilic environments, as well as catalytic hydrogenation.[2] This stability profile makes it orthogonal to other common protecting groups like the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group and the hydrogenolysis-labile Carboxybenzyl (Cbz) group, enabling complex and selective synthetic strategies.[2][3]

The key to the Boc group's utility lies in its predictable lability under acidic conditions.[2] This selective removal is typically achieved with moderate to strong acids, such as trifluoroacetic acid (TFA), which cleanly cleave the carbamate (B1207046) bond to regenerate the free amine.[][5]

Mechanisms of Protection and Deprotection

A thorough understanding of the reaction mechanisms is crucial for optimizing reaction conditions and troubleshooting potential issues.

Boc Protection of Amines

The introduction of the Boc group is most commonly achieved by reacting an amine with di-tert-butyl dicarbonate (B1257347), also known as Boc anhydride (B1165640) ((Boc)₂O), often in the presence of a base.[1][6] The reaction proceeds via a nucleophilic acyl substitution mechanism.

The mechanism involves the nucleophilic attack of the amine's lone pair of electrons on one of the electrophilic carbonyl carbons of (Boc)₂O, forming a tetrahedral intermediate.[6] This intermediate then collapses, eliminating tert-butyl carbonate, which subsequently decomposes to the stable byproducts tert-butanol (B103910) and carbon dioxide.[6][7] The evolution of CO₂ gas provides a strong thermodynamic driving force for the reaction.[6][7]

Acid-Catalyzed Boc Deprotection

The removal of the Boc group is efficiently achieved under acidic conditions, with trifluoroacetic acid (TFA) being the most common reagent.[5][8] The deprotection mechanism is an acid-catalyzed process that proceeds in several steps.

The process begins with the protonation of the carbonyl oxygen of the Boc group by the acid.[5][9] This protonation makes the carbamate unstable, leading to the cleavage of the tert-butyl-oxygen bond and the formation of a stable tert-butyl cation and a carbamic acid intermediate.[5][9] The carbamic acid is inherently unstable and rapidly decarboxylates, releasing carbon dioxide gas and yielding the free amine.[5] The resulting amine is then protonated by the excess acid to form the corresponding salt.[5]

Quantitative Data and Reagent Comparison

The choice of reagents and reaction conditions can significantly impact the efficiency of Boc protection and deprotection.

Reagents for Boc Protection

While di-tert-butyl dicarbonate ((Boc)₂O) is the most prevalent reagent for introducing the Boc group, other reagents have been developed.[10]

| Reagent | Common Name | Key Features |

| Di-tert-butyl dicarbonate | (Boc)₂O, Boc Anhydride | Highly efficient, commercially available, and the most widely used reagent.[10] |

| 2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile | Boc-ON | Effective for the protection of amino acids, often providing high yields under mild basic conditions.[10] |

| tert-Butoxycarbonyl azide | Boc-N₃ | Used in the early development of Boc protection, but its use has been largely superseded by the safer (Boc)₂O due to the potential hazards of azides.[10] |

Table 1: Comparison of Common Boc Protection Reagents.

Boc Protection Yields with (Boc)₂O

The following table summarizes representative yields for the N-Boc protection of various amines using (Boc)₂O under different conditions.

| Amine Substrate | Base | Solvent | Reaction Time | Yield (%) | Reference |

| Benzylamine | NaOH | Water/Acetone | 10 min | High Yield | [10] |

| Cyclohexylamine | Et₃N | CH₂Cl₂ | 1 h | 100 | [10] |

| n-Butylamine | NaHCO₃ | Chloroform/Water | 90 min (reflux) | High Yield | [10] |

| Glycine methyl ester | Et₃N | Dioxane/Water | 2 h | 95 | [10] |

| Aniline | DMAP (cat.) | THF | - | High Yield | [10] |

| 4-Bromoaniline | DMAP (cat.) | THF | - | 85 (mono-Boc) | [10] |

Table 2: Representative Yields for N-Boc Protection using (Boc)₂O. Note: Yields are dependent on the specific substrate and reaction conditions.

Detailed Experimental Protocols

Precise and reproducible experimental protocols are essential for successful synthesis.

General Protocol for N-Boc Protection of a Primary Amine

This protocol describes a general procedure for the N-terminal protection of a primary amine using di-tert-butyl dicarbonate ((Boc)₂O).[6]

Materials:

-

Primary amine (1.0 equiv)

-

Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 - 1.5 equiv)

-

Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA), or Sodium Hydroxide) (1.2 - 2.0 equiv)

-

Solvent (e.g., Dichloromethane (B109758) (DCM), Tetrahydrofuran (THF), Acetonitrile)

Procedure:

-

Dissolution: Dissolve the amine substrate in the chosen solvent in a round-bottom flask equipped with a magnetic stir bar.[6]

-

Base Addition: Add the base to the solution and stir. For temperature-sensitive reactions, cool the mixture in an ice bath.[6]

-

Reagent Addition: Slowly add di-tert-butyl dicarbonate ((Boc)₂O) to the stirring solution.[6]

-

Reaction: Allow the reaction to stir at room temperature or the desired temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. The crude product can then be purified by flash column chromatography or recrystallization.

General Protocol for N-Boc Deprotection using Trifluoroacetic Acid (TFA)

This protocol describes a general procedure for the removal of the N-Boc group using TFA in dichloromethane.[2][5]

Materials:

-

N-Boc protected amine (1.0 equiv)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

Procedure:

-

Dissolution: Dissolve the N-Boc protected amine in dichloromethane (DCM) in a round-bottom flask.[2]

-

TFA Addition: Slowly add trifluoroacetic acid (TFA) to the solution. The final concentration of TFA is typically between 20-50% (v/v).[2] Caution: The reaction is exothermic and evolves CO₂ and isobutene gas; ensure adequate ventilation.[2]

-

Reaction: Stir the reaction at room temperature for 30 minutes to 3 hours, monitoring by TLC.[2]

-

Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure.[2] The resulting amine is typically obtained as a trifluoroacetate (B77799) salt.[5]

Application in Solid-Phase Peptide Synthesis (SPPS)

The Boc protecting group was foundational in the development of solid-phase peptide synthesis (SPPS), a technique that revolutionized the synthesis of peptides.[11] In Boc-SPPS, the Nα-amino group of the incoming amino acid is protected with a Boc group.[11]

The general workflow of Boc-SPPS involves a cyclical process of deprotection, neutralization, coupling, and washing.

While Fmoc-based SPPS has gained popularity due to its milder deprotection conditions, Boc-SPPS remains advantageous for the synthesis of long or challenging peptide sequences.[1][12]

Potential Side Reactions and Mitigation Strategies

Despite its robustness, the use of the Boc group is not without potential complications. The primary concern during TFA-mediated deprotection is the generation of a reactive tert-butyl cation, which can lead to the alkylation of nucleophilic side chains, particularly those of Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr).[13][14] To mitigate this, scavengers such as anisole (B1667542) or thioanisole (B89551) are often added to the cleavage cocktail to trap these carbocations.[14][15]

Another potential side reaction is trifluoroacetylation of the newly liberated amine.[13] In such cases, using HCl in an organic solvent like dioxane for deprotection can be an alternative.[13]

Conclusion

The tert-butoxycarbonyl (Boc) protecting group is an indispensable tool in modern organic synthesis, offering a reliable and versatile strategy for amine protection. Its well-defined stability profile, characterized by robustness towards basic and nucleophilic conditions and predictable lability in the presence of acid, provides chemists with a powerful method for navigating complex synthetic pathways. A thorough understanding of its underlying chemistry, coupled with the application of optimized experimental protocols, empowers researchers, scientists, and drug development professionals to effectively leverage the Boc group to achieve their synthetic goals with high efficiency and purity.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. total-synthesis.com [total-synthesis.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]

- 8. genscript.com [genscript.com]

- 9. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 15. BOC Deprotection - Wordpress [reagents.acsgcipr.org]

The Strategic Incorporation of Boc-Sar-OH in the Synthesis of Bioactive Peptides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of peptide-based therapeutics, the engineering of molecules with enhanced stability and optimized pharmacokinetic profiles is paramount. Nα-tert-butyloxycarbonyl-sarcosine (Boc-Sar-OH) has emerged as a critical building block in solid-phase peptide synthesis (SPPS) for achieving these objectives. Sarcosine (B1681465) (Sar), the N-methylated form of glycine (B1666218), imparts unique conformational properties and, most notably, significant resistance to enzymatic degradation when incorporated into a peptide backbone. This technical guide provides an in-depth exploration of the use of this compound in the synthesis of bioactive peptides, covering its chemical properties, detailed experimental protocols, and the functional implications for the resulting peptides.

Physicochemical Properties of this compound

This compound is a white to off-white crystalline powder readily employed in standard Boc-SPPS protocols.[1][2] Its fundamental properties are summarized in the table below, providing essential data for synthesis planning and execution.

| Property | Value | References |

| CAS Number | 13734-36-6 | [2] |

| Molecular Formula | C₈H₁₅NO₄ | [2] |

| Molecular Weight | 189.21 g/mol | [2] |

| Melting Point | 88-90 °C | [2] |

| Appearance | White to off-white solid/powder | [1] |

| Purity | ≥98% (TLC), ≥99.0% (Titration) | [2] |

| Solubility | Soluble in DMF, DCM, Chloroform, Ethyl Acetate | [3][4] |

| Storage Temperature | 2-8°C | [2] |

The Role of Sarcosine in Bioactive Peptides

The incorporation of sarcosine into peptide sequences offers several strategic advantages for drug development:

-

Enhanced Proteolytic Stability: The N-methylated amide bond of sarcosine sterically hinders the approach of proteases, significantly increasing the peptide's half-life in biological systems. This modification is particularly valuable for developing peptides intended for systemic administration.

-

Conformational Constraint: The N-methylation restricts the rotational freedom of the peptide backbone, influencing the peptide's secondary structure. This can lead to a more defined and stable conformation, which may enhance binding affinity and selectivity for its biological target.

-

Improved Pharmacokinetics: By preventing rapid degradation, sarcosine-containing peptides can exhibit improved pharmacokinetic profiles, including longer circulation times and better bioavailability.

A notable example is the use of sarcosine in antimicrobial peptides (AMPs) to increase their stability and efficacy.

Experimental Protocols: Boc-SPPS of Sarcosine-Containing Peptides

The following sections detail the key steps for incorporating this compound into a peptide sequence using a standard Boc-SPPS workflow.

General Boc-SPPS Workflow

The synthesis cycle involves repetitive deprotection of the N-terminal Boc group, followed by the coupling of the subsequent Boc-protected amino acid until the desired sequence is assembled.

Boc Deprotection

This step removes the temporary Boc protecting group from the N-terminus of the growing peptide chain, preparing it for the next coupling reaction.

Materials:

-

Peptide-resin with N-terminal Boc protection

-

Reagent A: Dichloromethane (DCM), peptide synthesis grade

-

Reagent B: 50% (v/v) Trifluoroacetic acid (TFA) in DCM

-

Reagent C: Isopropanol (IPA)

Protocol:

-

Swell the peptide-resin in DCM.

-

Treat the resin with 50% TFA in DCM for 1-2 minutes (pre-wash).

-

Drain the solution.

-

Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.[5]

-

Drain the deprotection solution.

-

Wash the resin sequentially with DCM (3x) and IPA (2x).[5]

Coupling of this compound

The coupling of N-methylated amino acids like sarcosine can be challenging due to steric hindrance. Therefore, the choice of coupling reagent and reaction conditions is critical for achieving high efficiency. Uronium/aminium-based reagents such as HBTU or HATU are generally recommended over carbodiimides like DIC for coupling sterically hindered amino acids.[3][6]

Materials:

-

Peptide-resin with a free N-terminal amine

-

This compound

-

Coupling reagent (e.g., HBTU, HATU)

-

N,N-Diisopropylethylamine (DIEA)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

Protocol (using HBTU):

-

Swell the deprotected peptide-resin in DMF.

-

In a separate vessel, pre-activate the this compound by dissolving this compound (3 equivalents relative to resin substitution) and HBTU (2.9 equivalents) in DMF.

-

Add DIEA (6 equivalents) to the amino acid solution and allow it to activate for 1-2 minutes.[4]

-

Add the activated amino acid solution to the resin.

-

Agitate the reaction mixture at room temperature. Due to the steric hindrance of the N-methyl group, a longer coupling time of 2-4 hours or even double coupling may be necessary to ensure the reaction goes to completion.[6]

-

Monitor the coupling reaction using a qualitative method such as the Kaiser test (note: secondary amines like sarcosine will give a negative or weak result; the chloranil (B122849) test is a suitable alternative).

-

Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3x) and DCM (3x).

Comparison of Common Coupling Reagents:

| Coupling Reagent | Relative Efficiency for Hindered Residues | Typical Coupling Time | Racemization Risk | Notes |

| DIC/HOBt | Good | 1 - 4 hours | Low to Moderate | Cost-effective, but can be slower.[3] |

| HBTU | Very Good | 30 - 60 minutes | Low | A reliable choice for most couplings.[7] |

| HATU | Excellent | 15 - 45 minutes | Very Low | Highly efficient, recommended for difficult couplings.[3] |

Final Cleavage and Deprotection

This final step cleaves the completed peptide from the solid support and removes any side-chain protecting groups. The standard method for Boc-SPPS is cleavage with anhydrous hydrogen fluoride (B91410) (HF).

Caution: HF is extremely corrosive and toxic. This procedure must be performed in a dedicated, well-ventilated fume hood using a specialized HF cleavage apparatus and by trained personnel.

Materials:

-

Dried peptide-resin

-

Anhydrous Hydrogen Fluoride (HF)

-

Scavenger (e.g., anisole)

-

Cold diethyl ether

Protocol:

-

Place the dried peptide-resin in the reaction vessel of the HF apparatus.

-

Add a scavenger, such as anisole (B1667542) (typically 10% v/v), to quench reactive carbocations generated during cleavage.

-

Cool the reaction vessel in a dry ice/acetone bath.

-

Carefully distill anhydrous HF into the reaction vessel (approx. 10 mL per gram of resin).

-

Stir the mixture at 0°C for 1-2 hours.

-

Evaporate the HF under a stream of nitrogen.

-

Wash the residue with cold diethyl ether to precipitate the crude peptide and remove the scavengers.

-

Collect the precipitated peptide by filtration or centrifugation.

Purification and Analysis

The crude peptide is typically purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

RP-HPLC Purification Protocol

System:

-

Column: C18 stationary phase

-

Mobile Phase A: 0.1% TFA in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

Gradient: A linear gradient from low to high percentage of Mobile Phase B is used to elute the peptide. The specific gradient will depend on the hydrophobicity of the peptide.

-

Detection: UV at 214 nm (peptide bond) and 280 nm (aromatic residues).[8]

Procedure:

-

Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., Mobile Phase A, or containing a small amount of organic solvent).

-

Inject the sample onto the equilibrated C18 column.

-

Run the gradient to separate the target peptide from impurities.

-

Collect fractions corresponding to the main peptide peak.

-

Analyze the purity of the collected fractions by analytical HPLC.

-

Pool the pure fractions and lyophilize to obtain the final peptide as a white powder.[8]

Characterization

The identity and purity of the final peptide should be confirmed by analytical techniques.

| Analytical Technique | Purpose | Expected Outcome |

| Analytical RP-HPLC | Assess purity | A single major peak indicating high purity (>95% is common for research-grade peptides). |

| Mass Spectrometry (MALDI-TOF or ESI-MS) | Confirm identity (molecular weight) | The observed molecular weight should match the calculated theoretical mass of the peptide.[9][10] |

| NMR Spectroscopy | Structural elucidation (for complex peptides) | Provides detailed information on the three-dimensional structure of the peptide. |

Expected Yield and Purity: The overall yield and purity of a synthesized peptide can vary significantly based on the length, sequence, and efficiency of each coupling step. For a moderately sized peptide (10-20 amino acids) synthesized using optimized protocols, a crude purity of 70-90% can be expected before purification. After RP-HPLC, a final purity of >95% or even >98% is achievable.[11]

Application Example: Antimicrobial Peptides (AMPs)

The incorporation of sarcosine is a common strategy to enhance the stability of AMPs. For instance, in cathelicidin-like peptides such as Cbf-K16, sarcosine can be used to replace glycine residues to protect the peptide from degradation by host or bacterial proteases, thereby prolonging its antimicrobial activity.

Mechanism of Action of Sarcosine-Containing AMPs

Many AMPs, including those stabilized with sarcosine, exert their antimicrobial effect through membrane disruption. The general mechanism involves an initial electrostatic interaction with the negatively charged bacterial membrane, followed by insertion into the lipid bilayer, leading to pore formation and cell lysis. Some AMPs can also translocate into the cytoplasm and interact with intracellular targets like DNA, inhibiting essential cellular processes.[12][13]

Conclusion

This compound is a valuable reagent in the synthesis of bioactive peptides, offering a straightforward method to enhance their stability against enzymatic degradation. While the coupling of this N-methylated amino acid requires careful optimization of reaction conditions, the use of potent activating agents like HATU or HBTU allows for its efficient incorporation. The resulting sarcosine-containing peptides exhibit improved pharmacokinetic properties, making them promising candidates for therapeutic development. The protocols and data presented in this guide provide a comprehensive framework for researchers and drug development professionals to successfully synthesize and characterize these modified peptides for a wide range of biological applications.

References

- 1. Characterization of Synthetic Peptides by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound ≥99.0% (T) | Sigma-Aldrich [sigmaaldrich.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Characterization of Synthetic Peptides by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, synthesis, and biological activities of potent and selective somatostatin analogues incorporating novel peptoid residues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. benchchem.com [benchchem.com]

- 9. Characterization of Synthetic Peptides by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 10. Characterization of Synthetic Peptides by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 11. researchgate.net [researchgate.net]

- 12. Antimicrobial activities of peptide Cbf-K16 against drug-resistant Helicobacter pylori infection in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Intracellular Targeting Mechanisms by Antimicrobial Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Incorporation of Boc-Sar-OH in Exploratory Peptide Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction